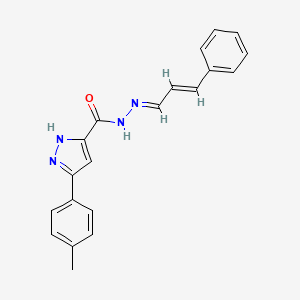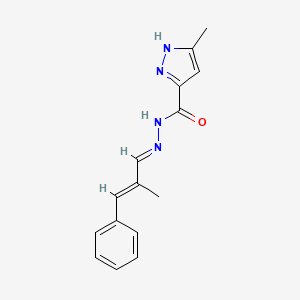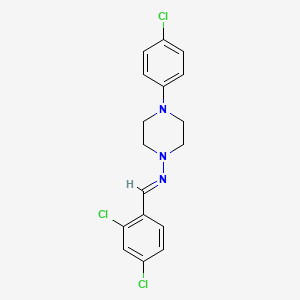
4-(4-chlorophenyl)-N-(2,4-dichlorobenzylidene)-1-piperazinamine
Descripción general
Descripción
4-(4-chlorophenyl)-N-(2,4-dichlorobenzylidene)-1-piperazinamine, commonly known as Trazodone, is a psychoactive drug that belongs to the class of serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone is primarily used to treat major depressive disorder, anxiety disorders, and insomnia. It was first synthesized in Italy in the 1960s and received FDA approval in the United States in 1981.
Mecanismo De Acción
Trazodone works by blocking the reuptake of serotonin and antagonizing serotonin receptors in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which is thought to be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Trazodone has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Trazodone has also been found to decrease the levels of inflammatory cytokines, which are thought to play a role in the development of depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trazodone has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, which makes it a well-characterized compound. However, there are also some limitations to its use. Trazodone has a relatively short half-life, which can make it difficult to maintain a stable concentration in vitro. It also has a number of off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research on Trazodone. One area of interest is its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, there is interest in developing new compounds based on the structure of Trazodone that may have improved efficacy and fewer side effects.
Aplicaciones Científicas De Investigación
Trazodone has been extensively studied for its antidepressant and anxiolytic properties. It has been found to be effective in treating major depressive disorder, generalized anxiety disorder, and post-traumatic stress disorder. Trazodone has also been studied for its potential use in the treatment of insomnia, particularly in patients with depression.
Propiedades
IUPAC Name |
(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,4-dichlorophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3N3/c18-14-3-5-16(6-4-14)22-7-9-23(10-8-22)21-12-13-1-2-15(19)11-17(13)20/h1-6,11-12H,7-10H2/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTSLOULXDIVMQ-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



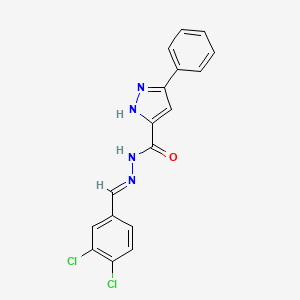
![7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B3886892.png)
![5-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3886893.png)
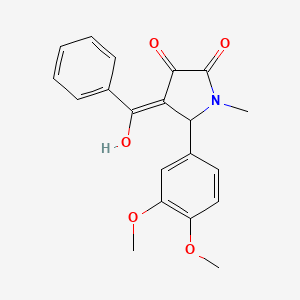
![methyl 4-{2-[3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoyl]carbonohydrazonoyl}benzoate](/img/structure/B3886914.png)
![N-{1-[(tert-butylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3886917.png)

![N'-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3886942.png)



